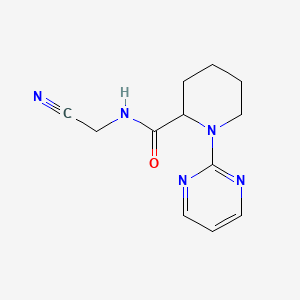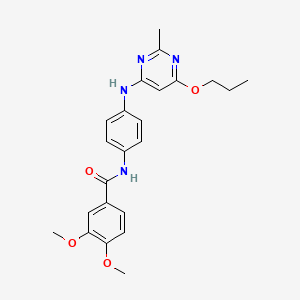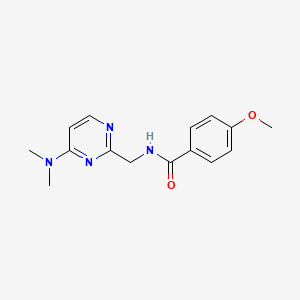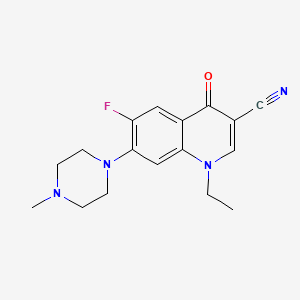
3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. PSB-0739 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Mécanisme D'action
3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the CNS. The mGluR5 receptor is widely distributed in the brain and is involved in various physiological and pathological processes. This compound binds to the allosteric site of the mGluR5 receptor, leading to the inhibition of downstream signaling pathways and the modulation of synaptic transmission and plasticity. The blockade of mGluR5 by this compound has been shown to have therapeutic potential in various CNS disorders.
Biochemical and Physiological Effects:
The blockade of mGluR5 by this compound has several biochemical and physiological effects in the CNS. This compound has been shown to modulate glutamate release, reduce neuronal excitability, and enhance synaptic plasticity in various brain regions. This compound has also been shown to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior in preclinical models. However, the exact mechanism underlying these effects is not fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its availability in high yield and purity. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity. Additionally, the effects of this compound on other mGluR subtypes and its potential for long-term use require further investigation.
Orientations Futures
For 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide research include the investigation of its potential therapeutic applications, the development of more selective and potent mGluR5 antagonists, and the exploration of its effects on other mGluR subtypes.
Méthodes De Synthèse
The synthesis method of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide involves several steps, starting from the reaction of piperidine with 1,3-benzenedisulfonyl chloride to form 3-(piperidine-1-sulfonyl)benzenesulfonyl chloride. The resulting compound is then reacted with sulfamide to obtain this compound in high yield and purity. The synthesis method of this compound has been optimized to produce the compound on a large scale, making it suitable for various research applications.
Applications De Recherche Scientifique
3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders such as anxiety, depression, addiction, and schizophrenia. The mGluR5 receptor is implicated in the pathophysiology of these disorders, and this compound has shown promising results in preclinical studies as a potential therapeutic agent. This compound has also been used in neuroimaging studies to investigate the role of mGluR5 in various brain regions and its potential as a biomarker for CNS disorders. Additionally, this compound has been used as a tool compound to study the physiological and biochemical effects of mGluR5 receptor blockade.
Propriétés
IUPAC Name |
3-piperidin-1-ylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c12-18(14,15)10-5-4-6-11(9-10)19(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOVWVCCRHUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)
![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)

![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)




![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)


![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)
![methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2745505.png)